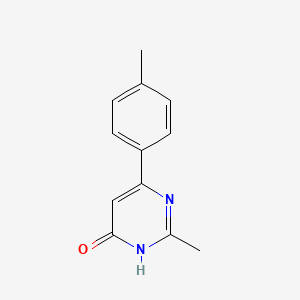

2-Methyl-6-(p-tolyl)pyrimidin-4-ol

説明

Structure

3D Structure

特性

分子式 |

C12H12N2O |

|---|---|

分子量 |

200.24 g/mol |

IUPAC名 |

2-methyl-4-(4-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-8-3-5-10(6-4-8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |

InChIキー |

SRJAKPZQIWUJKE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 6 P Tolyl Pyrimidin 4 Ol and Its Structural Analogues

Historical and Contemporary Approaches to Pyrimidin-4-ol Synthesis

The construction of the pyrimidin-4-ol scaffold has been a subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized into condensation and cyclization strategies, which have evolved over time to improve efficiency, yield, and environmental friendliness.

Condensation Reactions as Key Synthetic Pathways

Condensation reactions are fundamental to the synthesis of pyrimidines. A prevalent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing reagent like an amidine. mdpi.com This approach, often referred to as the Pinner synthesis, remains a widely used strategy. mdpi.com Modifications to this classical method have been developed to accommodate a broader range of substrates and reaction conditions. For instance, a one-step synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of N-vinyl or N-aryl amides with nitriles, facilitated by an amide activation agent. nih.gov Another approach involves the condensation of β-ketoesters with urea (B33335) or amidines in a high-boiling-point solvent, which offers the advantage of proceeding without the need for an acid or base catalyst, resulting in high yields and a simpler work-up procedure. oriprobe.com

More contemporary methods focus on improving the efficiency and sustainability of these condensations. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times for the condensation of chalcones with urea under basic conditions, offering an environmentally friendly alternative to conventional heating. ijper.org Similarly, ultrasound-assisted cyclization reactions have been reported to facilitate the formation of pyrimidines in under an hour, a substantial improvement over conventional methods that can take much longer. nih.gov

The following table summarizes various condensation approaches for pyrimidine synthesis:

| Reactants | Reagents/Conditions | Product Type | Reference |

| β-Ketoester and Urea/Amidine | High boiling point solvent | Substituted pyrimidin-4-ol | oriprobe.com |

| N-vinyl/N-aryl amides and Nitriles | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Substituted pyrimidines | nih.gov |

| Chalcones and Urea | Ethanolic KOH, microwave irradiation | Pyrimidine derivatives | ijper.org |

| 1,3-Dicarbonyl compounds and Amidines | Base catalyst | Substituted pyrimidines | mdpi.com |

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization reactions represent another major avenue for constructing the pyrimidine ring. These strategies often involve the formation of one or more C-N or C-C bonds in a concerted or stepwise manner to close the heterocyclic ring. A common strategy is the reaction of α,β-unsaturated ketones (chalcones) with nitrogen-containing nucleophiles like thiourea (B124793), urea, or guanidine (B92328) hydrochloride. derpharmachemica.com This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration/dehydrogenation to afford the pyrimidine core. organic-chemistry.org

Copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a facile and general route to diversely functionalized pyrimidines. organic-chemistry.org Another innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Furthermore, metal-free methods have been developed, such as the reaction of α-CF3 aryl ketones with amidine hydrochlorides under mild conditions to yield 2,6-disubstituted 4-fluoropyrimidines. organic-chemistry.org

The table below outlines several cyclization strategies for pyrimidine synthesis:

| Starting Materials | Key Transformation | Catalyst/Reagent | Product | Reference |

| α,β-Unsaturated Ketones and Amidines | Aza-Michael addition-intramolecular cyclization | Base | Pyrimidines | organic-chemistry.org |

| Ketones and Nitriles | Cyclization | Copper catalyst, base | Substituted pyrimidines | mdpi.com |

| Amidines and Alcohols | Condensation and dehydrogenation | Iridium-pincer complex | Pyrimidines | organic-chemistry.org |

| α-CF3 Aryl Ketones and Amidine Hydrochlorides | Cyclization | Metal-free, mild conditions | 4-Fluoropyrimidines | organic-chemistry.org |

Precursor Chemistry and Starting Material Utilization in the Synthesis of 2-Methyl-6-(p-tolyl)pyrimidin-4-ol

The specific structure of this compound dictates the choice of precursors. The synthesis logically starts with building blocks that will form the substituted pyrimidine ring.

Role of Substituted Chalcones and Related α,β-Unsaturated Carbonyls

Substituted chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidines. derpharmachemica.comijper.org For the synthesis of this compound, a key intermediate would be a chalcone (B49325) derivative bearing a p-tolyl group. Specifically, (E)-1-phenyl-3-p-tolylprop-2-en-1-one has been utilized as a starting material. researchgate.net This chalcone is typically synthesized via a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a substituted benzaldehyde, in this case, p-tolualdehyde and acetophenone. ijper.orgnih.gov

The α,β-unsaturated carbonyl system in the chalcone is highly electrophilic and susceptible to nucleophilic attack, which is the initial step in the cyclization reaction to form the pyrimidine ring. ijper.org The reaction of this chalcone with a suitable nitrogen-containing reagent leads to the formation of the desired pyrimidine structure.

Application of Nitrogen-Containing Reagents (e.g., Thiourea, Urea, Guanidine Hydrochloride)

Nitrogen-containing reagents such as thiourea, urea, and guanidine hydrochloride are essential for providing the N-C-N fragment required for the pyrimidine ring. derpharmachemica.comderpharmachemica.com In the synthesis of this compound and its analogues, these reagents react with the chalcone precursor. For instance, the reaction of (E)-1-phenyl-3-p-tolylprop-2-en-1-one with thiourea in the presence of ethanolic potassium hydroxide (B78521) leads to the formation of 4-phenyl-6-p-tolylpyrimidine-2-thiol. researchgate.net While this specific product is a thiol derivative, the underlying principle of using a nitrogen-containing reagent for cyclization is the same. To obtain the target this compound, acetamidine (B91507) would be the appropriate nitrogen-containing reagent to react with a β-dicarbonyl precursor derived from p-tolyl starting materials.

The choice of the nitrogen-containing reagent is crucial as it determines the substituent at the 2-position of the pyrimidine ring. The use of urea would lead to a 2-hydroxy (or its tautomeric oxo form) pyrimidine, while guanidine would introduce a 2-amino group. nih.gov The mechanochemical synthesis of ureas, thioureas, and guanidines has also been explored as a solvent-free and efficient method for preparing these important reagents. beilstein-journals.org

Derivatization Strategies for Expanding this compound Diversity

Once the core this compound structure is synthesized, its chemical diversity can be expanded through various derivatization strategies. These modifications can be used to explore the structure-activity relationships of this class of compounds.

One common approach is the O-alkylation or O-acylation of the hydroxyl group at the 4-position. For example, sodium salts of 2-amino-substituted pyrimidin-4-ols have been used to synthesize O-substituted products, including those where the pyrimidine ring is linked to other heterocyclic systems like oxadiazole. researchgate.net Another strategy involves the conversion of the 4-hydroxyl group to a leaving group, such as a chloro group, which can then be displaced by various nucleophiles to introduce a wide range of functional groups at this position. This has been demonstrated in the synthesis of 4-N-triazolyl derivatives from the corresponding 4-chloro derivatives. researchgate.net

Furthermore, derivatization can also occur at other positions of the pyrimidine ring if suitable functional groups are present. For instance, if a 2-amino group is present, it can be further functionalized. researchgate.net The synthesis of pyrimidine diamine derivatives often involves the reaction of a 2-chloropyrimidine (B141910) with a diamine, followed by further reactions on the terminal amino group. nih.govacs.org These strategies allow for the creation of a library of related compounds for further investigation.

O-Substitution Reactions at the Pyrimidin-4-ol Moiety

The hydroxyl group at the C4 position of the pyrimidin-4-ol core is a versatile handle for introducing a variety of functional groups through O-substitution reactions, primarily O-alkylation. This modification is crucial for modulating the physicochemical and biological properties of the resulting molecules.

The direct alkylation of pyrimidin-4-ones often leads to a mixture of N- and O-alkylated products. researchgate.netacs.org The regioselectivity of this reaction is highly dependent on several factors, including the nature of the alkylating agent, the solvent, and the substituents on the pyrimidine ring. For instance, in the alkylation of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones with 4-bromobutyl acetate, polar aprotic solvents favor the formation of the O-isomer, while less polar solvents like dioxane favor N-alkylation. researchgate.net

A common method for O-alkylation involves the use of alkyl halides in the presence of a base. For example, 2-amino-substituted 6-methyl-pyrimidin-4-ols can be converted to their sodium salts, which are then reacted with agents like methyl chloroacetate (B1199739) to yield O-substituted products. acs.org Similarly, a selective and high-yielding protocol for the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as the alkylating agents. acs.org This reaction proceeds efficiently, providing the desired O-alkylated derivatives in good yields. acs.org In some cases, base-mediated selective synthesis of 2-aryloxyethanols from phenols using potassium carbonate under mild conditions has been reported, a strategy that could potentially be adapted for the O-arylation of pyrimidin-4-ols. thieme-connect.de

| Starting Material | Reagent | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-substituted 6-methyl-pyrimidin-4-ols | Methyl chloroacetate | Sodium salt formation | O-substituted esters | acs.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-ones | 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | Not specified | O-alkylated pyrimidines | acs.org |

| 2-(Methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones | 4-Bromobutyl acetate | Polar aprotic solvents (for O-alkylation) | O- and N-alkylated derivatives | researchgate.net |

Substitution and Functionalization of the Pyrimidine Ring System

Further diversification of the this compound scaffold can be achieved by substitution and functionalization of the pyrimidine ring itself. Electrophilic substitution reactions such as halogenation and nitration are common strategies to introduce new functional groups.

For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones in high yields when conducted in sulfuric acid. researchgate.net A study on the nitration of 2-methylpyrimidine-4,6-dione details the conditions and kinetics, leading to the formation of 5,5-dinitro derivatives. researchgate.net Halogenation can also be achieved; for example, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be converted to 4,6-dichloro-2-methylpyrimidine (B42779) using thionyl chloride. acs.org These halogenated intermediates are valuable precursors for further cross-coupling reactions.

The introduction of substituents at various positions on the pyrimidine ring can also be accomplished through multi-component reactions that build the ring with the desired functionalities already in place. researchgate.net

Modifications of the p-Tolyl Substituent

The p-tolyl group on the pyrimidine ring offers another site for structural modification, which can significantly impact the molecule's properties. Key transformations include reactions of the methyl group and substitution on the aromatic ring.

One important modification is the oxidation of the methyl group. The methyl group on an aromatic nucleus can be oxidized to a carboxylic acid using N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net This converts the tolyl group into a p-carboxyphenyl group, opening up possibilities for further derivatization, such as amide or ester formation.

The aromatic ring of the p-tolyl substituent is also amenable to functionalization. While direct electrophilic substitution on the tolyl ring of the parent pyrimidine might be challenging due to the directing effects of the pyrimidine core, cross-coupling reactions provide a powerful alternative. The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be used to introduce various aryl or heteroaryl groups. nih.gov For this to be applicable, the p-tolyl group would first need to be functionalized with a suitable handle, such as a halide. Alternatively, building the pyrimidine ring using a pre-functionalized p-tolyl starting material is a viable strategy. For example, iron-catalyzed cross-coupling reactions of aryl chlorides with alkyl Grignard reagents have been developed, which could be used to introduce the p-tolyl group with other substituents. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. For the synthesis of this compound and its analogues, several advanced techniques and green chemistry considerations are highly relevant.

Catalyst-Free Organic Transformations

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies purification processes and reduces metal waste. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for pyrimidine synthesis. Encouragingly, several studies have reported successful Biginelli-type reactions under catalyst-free conditions. acs.orgrsc.orgtandfonline.comrsc.org For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds proceeds in boiling DMF without the need for a catalyst to yield functionalized pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org

Solvent-Free Reaction Conditions

Eliminating the use of volatile and often toxic organic solvents is another cornerstone of green chemistry. Solvent-free reaction conditions not only reduce environmental impact but can also lead to improved reaction rates and yields. The Biginelli reaction has been successfully performed under solvent-free conditions, sometimes with the aid of microwave irradiation or ball milling. researchgate.netmdpi.com For example, a three-component condensation of an aromatic aldehyde, urea or thiourea, and barbituric acid can be carried out using L-proline as an organocatalyst under solvent-free microwave conditions. researchgate.net Another approach involves the use of reusable nano-catalysts, such as nano ZnAl2O4, for the solvent-free synthesis of chromeno[2,3-d]pyrimidine derivatives at room temperature. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is a fundamental challenge in the synthesis of complex molecules. In the context of this compound, regioselectivity is crucial during the initial ring formation and subsequent functionalization steps. For instance, in the synthesis of 2,6-disubstituted pyrimidin-4-ols, the choice of starting materials and reaction conditions determines the final arrangement of substituents.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 P Tolyl Pyrimidin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is generally considered electron-deficient, which dictates its reactivity towards electrophiles and nucleophiles. The presence of an electron-donating hydroxyl group at the C-4 position and a methyl group at C-2, along with a p-tolyl substituent at C-6, modulates this inherent reactivity.

In pyrimidine systems, chemoselectivity is a key consideration in substitution reactions. The different positions on the ring (C-2, C-4, C-5, and C-6) exhibit distinct electronic properties. For pyrimidin-4-ol derivatives, the hydroxyl group can exist in tautomeric equilibrium with its keto form (pyrimidin-4-one). This equilibrium can influence the reactivity of the ring.

Nucleophilic substitution reactions on related pyrimidine systems, such as those with leaving groups like chloro or methylthio groups, have been studied. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine (B109427) occurs selectively at the C-4 position of the pyrimidine ring. uconn.edu This suggests that the C-4 position in pyrimidin-4-ol derivatives is susceptible to nucleophilic attack, especially if the hydroxyl group is converted into a better leaving group.

The table below summarizes the expected chemoselectivity in related pyrimidine systems.

| Position | Electronic Nature | Expected Reactivity |

| C-2 | Electron-deficient | Susceptible to nucleophilic attack |

| C-4 | Electron-deficient | Susceptible to nucleophilic attack |

| C-5 | Electron-rich | Susceptible to electrophilic attack |

| C-6 | Electron-deficient | Susceptible to nucleophilic attack |

The reactivity at each position of the pyrimidine ring in 2-Methyl-6-(p-tolyl)pyrimidin-4-ol can be inferred from studies on analogous compounds.

C-2 and C-6 Positions: These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms. The presence of the methyl group at C-2 and the p-tolyl group at C-6 will sterically and electronically influence the approach of a nucleophile. In related 2-(methylthio)pyrimidine (B2922345) derivatives, the methylthio group at C-2 can be displaced by nucleophiles like morpholine (B109124) or hydrazine. organic-chemistry.org

C-4 Position: The C-4 position, bearing the hydroxyl group, is a key site for reactivity. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. For example, the triflate of a pyrido[2,3-d]pyrimidin-7(8H)-one has been used in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to introduce N-aryl and aryl substituents, respectively. nih.gov

C-5 Position: This position is the most electron-rich carbon in the pyrimidine ring and is therefore the primary site for electrophilic substitution. Reactions such as nitration have been reported for related pyrimidine-4,6-diones. researchgate.netnih.gov For this compound, electrophilic attack at C-5 would be anticipated.

The following table outlines potential reaction pathways at the different positions of the pyrimidine ring based on studies of related compounds.

| Position | Reaction Type | Reagents/Conditions (Inferred) | Product Type (Inferred) |

| C-2, C-6 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, thiol) with a suitable leaving group at C-2 or C-6 | 2- or 6-substituted pyrimidine |

| C-4 | O-Arylation/Alkylation | Aryl/alkyl halide, base | 4-O-substituted pyrimidine |

| C-4 | Cross-Coupling (after conversion to triflate) | Boronic acids (Suzuki), amines (Buchwald-Hartwig), Pd catalyst, base | 4-Aryl or 4-amino pyrimidine |

| C-5 | Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS) | 5-Nitro or 5-halo pyrimidine |

Ring Transformations and Cycloaddition Reactions

The pyrimidine ring can participate in various ring transformation and cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Intramolecular cyclization reactions of substituted pyrimidines are a powerful tool for the synthesis of bicyclic and polycyclic heterocyclic compounds. For instance, 4-aryl-3,4-dihydropyrimidine-(1H)-2-thiones can undergo intramolecular cyclization to yield thiazolo[3,2-a]pyrimidines. rsc.org While this specific example involves a thione, analogous cyclizations could be envisaged for this compound if a suitable side chain were introduced at the appropriate position.

The pyrimidine ring can act as a component in intermolecular cycloaddition reactions. For example, pyrimido researchgate.netjbarbiomed.comdiazepine N-oxides, derived from 5-formyl- or 5-acetyl-4-(alkenylamino)pyrimidines, readily undergo cycloaddition with olefinic dipolarophiles. wikipedia.org While this involves a modified pyrimidine, it highlights the potential of the pyrimidine core to participate in such reactions. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a well-established method for the synthesis of six-membered rings, and derivatives of pyrimidines could potentially act as dienes or dienophiles. uconn.edursc.org

Oxidation and Reduction Chemistry of the Pyrimidin-4-ol Core

The pyrimidin-4-ol core can undergo both oxidation and reduction reactions, affecting the aromaticity and substitution pattern of the ring.

Oxidation of the pyrimidine ring can lead to various products depending on the oxidant and reaction conditions. For example, oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can result in aromatization. rsc.org The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides or other oxidation products. rsc.org

Reduction of the pyrimidine ring is also possible. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. For instance, chlorine-containing pyrimidines can be selectively hydrogenated. google.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can be used for the reduction of specific functional groups, and under certain conditions, can reduce the pyrimidine ring. jbarbiomed.commasterorganicchemistry.comorganic-chemistry.org For example, it has been used in the reduction of m7G in RNA, which leads to ring opening. researchgate.net

The table below summarizes the potential oxidation and reduction reactions of the pyrimidin-4-ol core.

| Reaction Type | Reagents/Conditions (Inferred) | Potential Products (Inferred) |

| Oxidation | m-CPBA, KMnO₄ | N-oxides, ring-opened products |

| Reduction | H₂, Pd/C; NaBH₄ | Dihydropyrimidines, tetrahydropyrimidines, ring-opened products |

Investigating Tautomeric Equilibria in Pyrimidin-4-ol Systems

The phenomenon of tautomerism is a fundamental aspect of the chemistry of pyrimidin-4-ol derivatives, including this compound. This section delves into the intricate equilibrium between the different tautomeric forms that these molecules can adopt. The position of this equilibrium is crucial as the individual tautomers can exhibit distinct chemical reactivity and biological activity.

Pyrimidin-4-ol systems can exist in several tautomeric forms, primarily the hydroxy (enol-like) and keto (amide-like) forms. For this compound, the principal tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the pyrimidine ring. This results in two main tautomers: the aromatic 4-hydroxypyrimidine (B43898) form and the non-aromatic pyrimidin-4(3H)-one form. Additionally, a third, less common pyrimidin-4(1H)-one tautomer can also be considered.

The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of the substituents on the pyrimidine ring, the solvent polarity, temperature, and pH. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational chemistry, are the primary tools for investigating these equilibria.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are depicted in the interactive data table below.

| Tautomer Name | Structure | Aromaticity | Key Features |

| This compound |  | Aromatic | Possesses a hydroxyl group at the C4 position. The pyrimidine ring is fully aromatic. |

| 2-Methyl-6-(p-tolyl)pyrimidin-4(3H)-one |  | Non-aromatic | Features a carbonyl group at C4 and a proton on the N3 nitrogen. This is an amide-like structure. |

| 2-Methyl-6-(p-tolyl)pyrimidin-4(1H)-one |  | Non-aromatic | Contains a carbonyl group at C4 and a proton on the N1 nitrogen. Generally less stable than the 3H-tautomer. |

Detailed Research Findings

While specific experimental studies quantifying the tautomeric equilibrium for this compound (CAS No. 77232-26-9) are not extensively available in public literature, a wealth of research on analogous pyrimidin-4-ol systems provides a clear framework for understanding its behavior.

General Observations from Related Systems:

Predominance of the Keto Tautomer: For most simple pyrimidin-4-ol derivatives, the pyrimidin-4(3H)-one (keto) form is the predominant tautomer in both the solid state and in solution. researchgate.netresearchgate.net This is often attributed to the greater thermodynamic stability of the amide group over the enol-like hydroxy form.

Solvent Effects: The position of the tautomeric equilibrium can be significantly influenced by the solvent. In a study on related Schiff bases, it was found that the compound exists in the phenol-imine form in non-polar solvents like benzene, while both phenol-imine and keto-amine forms coexist in polar solvents such as ethanol (B145695) and DMSO. For pyrimidin-4-ols, polar solvents can stabilize the more polar keto tautomer through hydrogen bonding.

Spectroscopic Evidence:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers. For instance, in a study of 2-amino-substituted 6-methyl-pyrimidin-4-ols, the presence of a broad singlet around 11 ppm in the 1H NMR spectrum was assigned to the OH proton, indicating the presence of the hydroxypyrimidine form in solution, although the equilibrium might favor the keto form. researchgate.net The chemical shifts of the ring protons and carbons also differ significantly between the tautomers.

IR Spectroscopy: The IR spectrum of the keto tautomer is characterized by a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1700 cm-1. The hydroxy tautomer, on the other hand, would show a characteristic O-H stretching band.

Computational Studies: Density Functional Theory (DFT) calculations on related pyrimidine systems have been employed to predict the relative stabilities of the tautomers. These studies generally concur with experimental findings that the pyrimidin-4(3H)-one form is the most stable tautomer. The calculated energy differences between the tautomers provide a quantitative measure of their relative populations at equilibrium.

Substitution Effects: The nature of the substituents on the pyrimidine ring can modulate the tautomeric equilibrium. Electron-donating groups may influence the basicity of the nitrogen atoms and the acidity of the hydroxyl proton, thereby shifting the equilibrium. In the case of this compound, the methyl and tolyl groups are electron-donating, which could subtly influence the tautomeric preference compared to unsubstituted pyrimidin-4-ol.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Methyl 6 P Tolyl Pyrimidin 4 Ol

Crystallographic Investigations

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the precise positions of the atoms can be determined.

While a specific, publicly available SC-XRD study for 2-Methyl-6-(p-tolyl)pyrimidin-4-ol is not documented, analysis of closely related structures, such as substituted pyridones and pyrimidines, provides insight into the type of data obtained from such an experiment. For instance, a study on 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one yielded detailed crystallographic parameters. An analogous investigation on this compound would provide definitive data on its crystal system, space group, and unit cell dimensions, confirming its molecular structure unambiguously in the solid state.

Illustrative Crystallographic Data for a Related Heterocyclic Compound This table presents data for 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one as an example of typical SC-XRD results and does not represent data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8346(7) |

| b (Å) | 13.4413(9) |

| c (Å) | 17.7626(10) |

| β (°) | 99.479(5) |

| Volume (ų) | 2789.1(3) |

| Z (molecules/cell) | 8 |

| Data sourced from a study on a related pyridone compound. |

The crystal packing of this compound would be significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov

Hydrogen Bonding: The pyrimidinol core of the molecule contains both hydrogen bond donors (the hydroxyl group -OH and the ring nitrogen N-H in its tautomeric form) and acceptors (the ring nitrogens and the hydroxyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···O or O-H···N, which can link molecules into dimers, chains, or more complex three-dimensional networks, stabilizing the crystal lattice. researchgate.net

π-π Stacking: The molecule possesses two aromatic systems: the pyrimidine (B1678525) ring and the p-tolyl ring. These electron-rich π-systems can interact with each other in adjacent molecules through π-π stacking. nih.gov These interactions, where the rings stack in a parallel or offset fashion, are crucial for the self-assembly and stabilization of the crystal structure. The strength of these interactions can be influenced by the presence of hydrogen bonds, which may affect the electron density of the aromatic rings. rsc.org

Crystal data provides direct evidence of the molecule's preferred conformation in the solid state. For this compound, a key conformational feature is the dihedral angle between the plane of the pyrimidine ring and the plane of the p-tolyl ring. This angle is determined by rotation around the single bond connecting the two rings.

Analysis of similar biaryl systems often reveals a non-planar (twisted) conformation. mdpi.com A twisted arrangement minimizes steric hindrance between the ortho-hydrogens of the tolyl ring and the atoms of the pyrimidine ring. The precise value of this torsion angle, obtained from SC-XRD data, would be a critical piece of information for understanding the molecule's three-dimensional shape. Studies on related molecules like p-tolyl furanopyrimidine nucleosides have shown how both crystal data and solution-state NMR can be used to define such conformational preferences. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an unparalleled tool for determining molecular structure in solution. A combination of 1D and 2D NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement. emerypharma.com

A full structural elucidation of this compound in solution would employ a suite of NMR experiments.

1D NMR: The ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the p-tolyl ring (typically an AA'BB' system), the pyrimidine ring proton, and the exchangeable N-H/O-H proton. The ¹³C NMR spectrum would similarly show characteristic signals for each unique carbon atom in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show a clear correlation between the ortho and meta protons of the p-tolyl ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms they are attached to. youtube.com It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. youtube.com For example, it would show a correlation from the protons of the C2-methyl group to carbon C2 of the pyrimidine ring, and from the ortho protons of the tolyl ring to the C6 carbon of the pyrimidine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY data can provide critical information about the molecule's conformation in solution, such as the relative orientation of the tolyl and pyrimidine rings.

Summary of 2D NMR Techniques for Structural Elucidation

| Technique | Information Gained |

| COSY | Shows ¹H-¹H spin-spin coupling networks, confirming connectivity within the p-tolyl ring. |

| HSQC | Correlates each proton with its directly attached carbon (¹J-CH), allowing for definitive C-H assignment. sdsu.edu |

| HMBC | Reveals long-range (²J-CH and ³J-CH) correlations, establishing the connectivity between the methyl group, tolyl ring, and pyrimidine core. sdsu.edu |

| NOESY | Identifies through-space correlations between protons, providing insights into the solution-state conformation and stereochemistry. researchgate.net |

The combination of advanced NMR techniques provides irrefutable evidence for substituent connectivity and the aromatic nature of the rings.

Substituent Connectivity: HMBC is the definitive experiment for this purpose. The observation of a correlation between the ortho-protons of the tolyl ring and carbon C6 of the pyrimidine ring, along with a correlation between the methyl protons and carbon C2, would unambiguously confirm the structure as this compound.

Aromaticity and Tautomerism: The chemical shifts of the ring protons and carbons are indicative of their aromatic character. Pyrimidin-4-ol compounds can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. The exact chemical shifts, particularly of the pyrimidine ring proton and carbons, along with the nature of the exchangeable proton signal (observed as a broad singlet for OH or NH), would help identify the predominant tautomer in the chosen NMR solvent. The pyrimidine ring system is aromatic, containing 6 π-electrons in a delocalized system, which is consistent with Hückel's rule. stackexchange.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The analysis would focus on identifying vibrations for the hydroxyl (-OH), methyl (-CH3), tolyl (aromatic C-H and C=C), and pyrimidinol ring (C=N, C-N, C=C) groups. The pyrimidin-4-ol core can exist in keto-enol tautomeric forms, and the position and nature of the O-H and C=O stretching bands would be critical in determining the predominant form in the solid state.

Based on data from related pyrimidine derivatives, the expected FT-IR absorption regions are outlined below. asianpubs.orgnist.gov

Table 1. Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400-3200 | O-H Stretch (broad) | Hydroxyl group (-OH) of the pyrimidinol, potentially involved in hydrogen bonding. |

| 3100-3000 | C-H Stretch | Aromatic C-H in the tolyl group and pyrimidine ring. |

| 2980-2850 | C-H Stretch | Aliphatic C-H in the methyl groups. |

| ~1680-1640 | C=O Stretch | Carbonyl group if the keto tautomer is present. |

| ~1640-1580 | C=N and C=C Stretch | Pyrimidine ring vibrations. |

| ~1600, ~1500 | C=C Stretch | Aromatic ring stretching of the tolyl group. |

| ~1450 | C-H Bend | Asymmetric and symmetric bending of the methyl groups. |

| ~1250 | C-O Stretch | Stretching vibration of the C-OH bond. |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and confirmation of the molecular formula.

For this compound (Molecular Formula: C₁₂H₁₂N₂O), the expected monoisotopic mass is approximately 200.09496 Da. HRMS analysis would aim to measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with high precision (typically to four or five decimal places). A measured mass that matches the calculated mass within a few parts per million (ppm) would unequivocally confirm the molecular formula.

The standard mass spectrum would also display a characteristic fragmentation pattern, providing further structural information. Expected fragmentation might involve the loss of small neutral molecules or radicals, such as CO, CH₃, or cleavage of the bond connecting the tolyl and pyrimidine rings.

Table 2. Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Information Provided |

|---|---|---|

| [M]⁺ | 200.0950 | Molecular weight confirmation. |

| [M+H]⁺ | 201.1028 | Molecular ion observed in soft ionization techniques (e.g., ESI, CI). |

| [M-CH₃]⁺ | 185.0715 | Loss of a methyl group. |

| [M-CO]⁺ | 172.1004 | Loss of carbon monoxide from the pyrimidinol ring. |

Note: The fragmentation pathway is hypothetical and would need to be confirmed by experimental data.

Other Spectroscopic Techniques for Structural Characterization (e.g., UV-Vis for electronic transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrimidine and tolyl rings in the target molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of π → π* and n → π* electronic transitions. researchgate.net The extended conjugation between the pyrimidine ring and the p-tolyl group would likely result in absorption maxima at longer wavelengths compared to the individual, unconjugated chromophores. ajol.info The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Table 3. Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-280 | π → π* | Phenyl ring and conjugated pyrimidine system. |

Note: The specific λ_max values are estimations based on related structures and would require experimental verification. nist.gov

Theoretical and Computational Investigations on 2 Methyl 6 P Tolyl Pyrimidin 4 Ol

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the electronic structure and properties of molecules. These computational techniques provide insights that are often difficult or impossible to obtain through experimental means alone. For 2-Methyl-6-(p-tolyl)pyrimidin-4-ol, these approaches offer a detailed understanding of its fundamental nature.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, electronic energies, and other key parameters.

For a molecule like this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. Studies on similar pyrimidine (B1678525) derivatives have demonstrated the reliability of DFT methods in predicting such structural data. The electronic structure analysis would reveal the distribution of electron density, highlighting the electronegative and electropositive regions of the molecule.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them.

An NBO analysis of this compound would provide a quantitative measure of the stability arising from electron delocalization. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions, known as the second-order perturbation energy (E(2)), indicates the strength of the delocalization. For instance, significant E(2) values would be expected for interactions involving the π-orbitals of the pyrimidine and p-tolyl rings, as well as interactions involving the lone pairs on the nitrogen and oxygen atoms. This analysis helps in understanding the resonance stabilization and the nature of the chemical bonds within the molecule.

Prediction and Analysis of Molecular Properties

Computational methods are also employed to predict various molecular properties that govern the behavior and reactivity of a compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key aspect of its conformational landscape is the rotation around the single bond connecting the pyrimidine and p-tolyl rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. The spatial distribution of the HOMO and LUMO densities in this compound would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Interactive Data Table: Frontier Molecular Orbital Properties

| Property | Value |

| HOMO Energy | (Calculated Value) eV |

| LUMO Energy | (Calculated Value) eV |

| HOMO-LUMO Gap | (Calculated Value) eV |

Simulation of Spectroscopic Data (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule.

Interactive Data Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | (Value) | (Value) |

| C=O Stretch | (Value) | (Value) |

| C=N Stretch | (Value) | (Value) |

| Aromatic C-H Stretch | (Value) | (Value) |

| CH₃ Stretch | (Value) | (Value) |

Applications of 2 Methyl 6 P Tolyl Pyrimidin 4 Ol As a Chemical Building Block and in Advanced Materials Research

Role as a Versatile Intermediate in Complex Organic Synthesis

2-Methyl-6-(p-tolyl)pyrimidin-4-ol serves as a valuable and adaptable starting material in the synthesis of more complex molecular architectures. Its structure, featuring a reactive hydroxyl group and multiple sites for functionalization on the pyrimidine (B1678525) ring, allows for a variety of chemical transformations. This versatility makes it a key building block for chemists seeking to construct intricate organic molecules.

The core structure of this compound is readily amenable to modification, enabling the synthesis of a wide range of polyfunctionalized pyrimidine derivatives. The hydroxyl group can be converted into other functional groups, and the pyrimidine ring can undergo substitution reactions, providing access to a diverse library of compounds. For instance, the reaction of related 2-amino-substituted 6-methylpyrimidin-4-ols with various reagents has been shown to yield O-substituted and N-triazolyl derivatives. researchgate.net These transformations highlight the potential for creating novel molecules with tailored electronic and steric properties, starting from a pyrimidin-4-ol core.

The synthesis of such derivatives is often pursued to explore their potential in various applications, including medicinal chemistry and materials science. The ability to introduce different functional groups onto the pyrimidine scaffold allows for the fine-tuning of a molecule's properties.

| Starting Material | Reagent | Product Type | Potential Application Area |

| 2-Amino-6-methylpyrimidin-4-ol | Alkyl Halides | O-Alkylated Pyrimidines | Medicinal Chemistry |

| 2-Amino-6-methylpyrimidin-4-ol | Azide Precursors | N-Triazolyl Pyrimidines | Material Science |

This table illustrates the types of polyfunctionalized pyrimidine derivatives that can be synthesized from a pyrimidin-4-ol core, based on analogous reactions.

Fused heterocyclic systems, where a pyrimidine ring is annulated with another heterocyclic or carbocyclic ring, represent a class of compounds with significant chemical and biological importance. derpharmachemica.com this compound can serve as a precursor for the construction of these complex, multi-ring structures. The inherent reactivity of the pyrimidine ring, combined with the functional groups present, allows for intramolecular or intermolecular cyclization reactions to form fused systems.

The synthesis of fused pyrimidines is a prominent area of research, as these compounds are known to exhibit a wide range of pharmacological activities and are key components in various functional materials. derpharmachemica.com Methodologies for creating fused pyrimidine systems are diverse and can include multicomponent reactions and cyclocondensation strategies. nih.gov For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through the reaction of a thiourea (B124793), an α-haloketone, and a dialkyl acetylenedicarboxylate, showcasing a three-component approach to fused systems. mdpi.com While this example does not directly use this compound, it demonstrates a relevant synthetic strategy for pyrimidine-based fused heterocycles. The development of such synthetic routes is crucial for accessing novel chemical space and discovering compounds with unique properties. nih.govresearchgate.net

Exploration in Non-Biological Material Science

Beyond its role in traditional organic synthesis, this compound and its derivatives are being investigated for their potential in the field of material science. The electronic properties inherent to the pyrimidine ring, coupled with the ability to introduce various substituents, make these compounds attractive candidates for the development of advanced materials.

The pyrimidine core is an electron-deficient system, a characteristic that is highly desirable in the design of organic optoelectronic materials. This inherent electronic nature, when combined with electron-donating groups, can lead to molecules with interesting photophysical properties, such as fluorescence. The strategic placement of substituents on the pyrimidine ring allows for the tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the material's absorption and emission characteristics. While direct studies on this compound for optoelectronics are not extensively documented in the provided search results, the general principles of pyrimidine chemistry suggest its potential in this area. organic-chemistry.org

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and data storage. Organic molecules with large second-order NLO responses typically possess a combination of a strong electron-donating group and a strong electron-accepting group connected by a π-conjugated system. The pyrimidine ring can act as an effective electron-accepting component in such "push-pull" systems. By functionalizing the this compound scaffold with appropriate electron-donating groups, it is conceivable to design novel NLO-active compounds. The tolyl group itself provides some electron-donating character, and further modifications could enhance these properties. The synthesis of various substituted pyrimidines is an active area of research, with the goal of creating materials with significant NLO activity. organic-chemistry.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and the aromatic tolyl and pyrimidine rings capable of engaging in π-π stacking, makes it an excellent candidate for the construction of supramolecular assemblies. These assemblies can form well-defined architectures, such as chains, sheets, and three-dimensional networks, which can exhibit unique properties that are not present in the individual molecules. The design and synthesis of such systems are of great interest for applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials. The tautomeric nature of the pyrimidin-4-ol system (existing in equilibrium with its pyrimidin-4(1H)-one form) can also influence the hydrogen bonding patterns and the resulting supramolecular structures. bldpharm.com

Applications in Coordination Chemistry (as a Ligand Scaffold)

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of the application of this compound as a ligand scaffold in coordination chemistry. While the broader class of pyrimidine derivatives is widely explored in the formation of metal complexes, no studies were identified that specifically detail the synthesis, structure, or properties of coordination compounds involving this compound as a ligand.

The field of coordination chemistry actively investigates compounds containing pyrimidine and p-tolyl moieties for their potential to form stable and functional metal complexes. However, the unique combination of these groups in this compound has not been the subject of published research focusing on its role as a ligand. Therefore, no data tables or detailed research findings on its coordination complexes can be provided at this time.

Further research would be required to explore the potential of this compound to act as a ligand and to characterize the resulting metal complexes. Such studies would be necessary to determine its coordination modes, the stability of the complexes formed, and their potential applications in areas such as catalysis, materials science, or medicinal chemistry.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Methyl-6-(p-tolyl)pyrimidin-4-ol

Currently, a detailed academic profile of this compound is largely unwritten. Its fundamental structure consists of a pyrimidine (B1678525) ring substituted with a methyl group at position 2, a p-tolyl group at position 6, and a hydroxyl group at position 4.

Identification of Underexplored Synthetic Avenues and Methodological Advancements

The primary and most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon 1,3-bifunctional compound with an amidine. bu.edu.eg For this compound, the logical, yet unconfirmed, pathway would be the reaction between 1-(p-tolyl)butane-1,3-dione and acetamidine (B91507) hydrochloride.

While this classical approach is viable, several modern synthetic methodologies remain unexplored for this specific compound and could offer significant advantages in terms of yield, purity, and environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine derivatives. nih.govacs.org This technique could be applied to the condensation reaction to potentially reduce synthesis time from hours to minutes.

Solid-Phase Synthesis (SPS): SPS methodologies have been developed for creating libraries of pyrimidine derivatives. nih.govacs.org Adapting this approach could facilitate the synthesis of not only the target compound but also a range of analogs for future structure-activity relationship studies by tethering either the dione (B5365651) or amidine component to a resin support. acs.org

Novel Catalytic Systems: Recent advancements have seen the use of various catalysts, such as ytterbium chloride (YbCl₃) as a Lewis acid or palladium complexes, to promote pyrimidine synthesis under milder or solvent-free conditions. researchgate.netbu.edu.eg Exploring these catalytic systems could lead to more efficient and sustainable production methods.

Multicomponent Reactions: Three-component reactions, for instance, involving an aldehyde, a ketone, and urea (B33335) or its derivatives, provide a direct route to substituted pyrimidines. bu.edu.eg Investigating a multicomponent strategy could offer an alternative and convergent pathway to the target molecule.

Prospective Areas for Advanced Structural and Theoretical Studies

The complete characterization of this compound requires a combination of advanced analytical and computational techniques. These studies are crucial for understanding its fundamental properties and predicting its behavior.

Crystallographic Analysis: Single-crystal X-ray diffraction is essential to unambiguously determine the solid-state structure. This analysis would confirm the bond lengths, bond angles, and planarity of the molecule. nih.govredalyc.org Crucially, it would identify the dominant tautomer (enol or keto) in the crystalline form and reveal key intermolecular interactions such as hydrogen bonding and π-π stacking, which are vital for understanding its properties in condensed phases. redalyc.orgmdpi.com

Spectroscopic Characterization: A full spectroscopic workup is necessary. While basic techniques like NMR and IR would confirm the structure, advanced methods like 2D-NMR would provide unequivocal assignments. UV-Visible and fluorescence spectroscopy would shed light on its photophysical properties, which are foundational for exploring applications in materials science. researchgate.net

Computational and Theoretical Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for complementing experimental data. jchemrev.comnih.gov These computational studies can provide insights into the electronic structure, the relative stability of tautomers in different environments, and the nature of frontier molecular orbitals (HOMO-LUMO). redalyc.org This theoretical understanding is invaluable for rationalizing the compound's reactivity and predicting its potential for specific applications. rsc.orgpreprints.org

| Proposed Study | Technique | Key Information to be Gained |

| Solid-State Structure Elucidation | Single-Crystal X-ray Diffraction | Definitive molecular structure, tautomeric form, bond parameters, intermolecular interactions (H-bonding, π-stacking). nih.govredalyc.org |

| Photophysical Characterization | UV-Vis and Fluorescence Spectroscopy | Absorption and emission maxima, quantum yield, Stokes shift, solvatochromism. researchgate.netmdpi.com |

| Theoretical Electronic Structure | DFT/TD-DFT Calculations | HOMO-LUMO energy gap, molecular electrostatic potential (MEP), electron density distribution, predicted spectral properties. redalyc.orgjchemrev.com |

Future Potential in Non-Biological Applications and Materials Innovation

While the biological activities of pyrimidines are widely studied, their potential in materials science is a burgeoning field. gsconlinepress.com The unique electronic properties of the pyrimidine ring, an electron-withdrawing N-heterocycle, make it an attractive component for functional organic materials. researchgate.net The structure of this compound, featuring both electron-donating (p-tolyl) and electron-withdrawing (pyrimidine) moieties, suggests a potential for intramolecular charge transfer (ICT), a key characteristic for many optical materials. researchgate.net

Luminescent Materials: Aryl-substituted pyrimidines have been investigated as emitters for Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission. researchgate.netlsu.edu The photophysical properties of this compound should be investigated to assess its suitability as an emissive or host material in OLED devices.

Organic Semiconductors: The ability of the molecule to engage in π-π stacking, facilitated by its aromatic rings, could allow it to form ordered assemblies suitable for applications in organic field-effect transistors (OFETs). Its charge transport properties would need to be evaluated.

Non-Linear Optical (NLO) Materials: Molecules with significant ICT character often exhibit NLO properties. researchgate.net The NLO response of this compound could be measured to explore its potential in photonics and optoelectronics.

Chemosensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or other analytes. researchgate.net Functionalization of the core structure could lead to the development of selective chemosensors where binding events induce a change in fluorescence or color. rsc.org

| Potential Application Area | Rationale | Key Properties to Investigate |

| Organic Electronics (OLEDs, OFETs) | Combination of electron-rich and electron-deficient moieties; potential for π-stacking. researchgate.net | Photoluminescence, quantum yield, charge carrier mobility, thermal stability. lsu.edu |

| Photonics | Potential for intramolecular charge transfer (ICT). researchgate.net | Non-linear optical (NLO) coefficients. |

| Chemical Sensing | Presence of Lewis basic nitrogen atoms and potential for fluorescence. researchgate.netrsc.org | Selectivity and sensitivity towards specific analytes (e.g., metal ions, protons) via spectroscopic changes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-6-(p-tolyl)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology : Condensation reactions and nucleophilic substitutions are commonly employed for pyrimidine derivatives. For example, reacting a pyrimidine precursor (e.g., 4-hydroxypyrimidine) with a p-tolyl group donor (e.g., p-tolylboronic acid) under Suzuki-Miyaura coupling conditions can introduce the p-tolyl moiety. Methylation at position 2 may require selective alkylation using methyl iodide in the presence of a base (e.g., KCO) .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydroxyl group presence.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be systematically resolved?

- Approach :

Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., halogenation, alkyl chain length) using standardized assays (e.g., enzyme inhibition or cytotoxicity). For example, replacing the p-tolyl group with a chlorophenyl group may enhance lipophilicity and alter bioavailability .

Data Normalization : Control for batch-to-batch variability in compound purity and assay conditions (e.g., pH, temperature).

- Case Study : A study on pyrimidin-4-ol derivatives showed that 2-(Chlorophenyl)-6-methylpyrimidin-4-ol exhibited 3-fold higher antimicrobial activity compared to the p-tolyl analog due to increased membrane penetration .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic or biological systems?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. For instance, the hydroxyl group at position 4 may form hydrogen bonds with catalytic residues .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., IC values) .

Q. How can substituent effects on the compound’s photophysical properties be analyzed for material science applications?

- Experimental Design :

- UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity.

- Electrochemical Studies : Cyclic voltammetry to assess redox behavior. For example, electron-withdrawing groups (e.g., -CF) may redshift absorption maxima .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。